(6S)-6-(4-fluorophenyl)morpholin-3-one
Description
(6S)-6-(4-Fluorophenyl)morpholin-3-one is a chiral morpholinone derivative characterized by a 4-fluorophenyl substituent at the 6th position of the morpholinone ring in the S-configuration. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and modulates electronic properties, making this compound a candidate for drug discovery, particularly in enzyme inhibition or receptor modulation .
Properties
CAS No. |
920798-10-3 |
|---|---|
Molecular Formula |
C10H10FNO2 |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
(6S)-6-(4-fluorophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13)/t9-/m1/s1 |
InChI Key |
XYKOFCAFMQIBFR-SECBINFHSA-N |
Isomeric SMILES |
C1[C@@H](OCC(=O)N1)C2=CC=C(C=C2)F |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(4-Fluorophenyl)morpholin-3-one typically involves the reaction of 4-fluoroaniline with epichlorohydrin to form an intermediate, which is then cyclized to produce the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of (S)-6-(4-Fluorophenyl)morpholin-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(4-Fluorophenyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-6-(4-Fluorophenyl)morpholin-3-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-6-(4-Fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The morpholine ring can also contribute to the compound’s overall stability and solubility, facilitating its use in various applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- The chlorophenoxy group in the analog from introduces steric bulk and electron-withdrawing effects, which may alter binding kinetics compared to fluorine. Hydroxyphenylmethyl () adds chirality and hydrogen-bonding capacity, which could improve target selectivity but reduce metabolic stability.
Stereochemical Influence :
Pharmacological Implications
- Fluorophenyl vs. Hydroxymethyl : The fluorophenyl group in the target compound may improve blood-brain barrier penetration compared to the polar hydroxymethyl group (), making it more suitable for central nervous system targets.
- Comparison with Ezetimibe Derivatives: The ezetimibe-related compound () shares the 4-fluorophenyl motif but incorporates a pyranone ring and amino groups, highlighting how scaffold variations tailor compounds for specific applications (e.g., cholesterol vs. antimicrobial agents).
Solubility and Bioavailability
- The hydroxymethyl analog () is expected to have higher aqueous solubility due to hydrogen-bonding capacity, whereas the fluorophenyl and chlorophenoxy analogs may exhibit superior lipid solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
